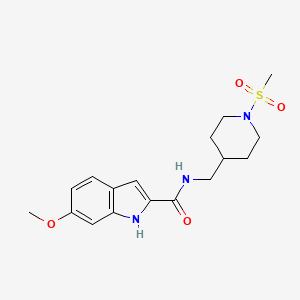

6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Description

6-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 6-methoxy-substituted indole core linked via a carboxamide group to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted at the 1-position with a methylsulfonyl group. This structural motif is characteristic of compounds designed for targeted interactions with biological systems, particularly in neurological or oncological contexts.

Properties

IUPAC Name |

6-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-24-14-4-3-13-9-16(19-15(13)10-14)17(21)18-11-12-5-7-20(8-6-12)25(2,22)23/h3-4,9-10,12,19H,5-8,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMLXABAEZJAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly employed, using boronic acids and palladium catalysts.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as various substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, have shown potential biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Piperidine Substituents in Indole-2-Carboxamides

- Methylsulfonyl vs. Methyl (): The methylsulfonyl group in the target compound introduces strong electron-withdrawing effects, reducing piperidine basicity and enhancing aqueous solubility compared to the methyl analog. This may improve blood-brain barrier penetration or reduce off-target interactions .

- Fluorinated Alkyl Chains (): Fluorination, as in Compound 11, increases metabolic stability and lipophilicity, but the target’s sulfonyl group offers a balance of polarity and steric bulk absent in fluorinated analogs .

Indole Core Modifications

Variations in indole substitution patterns significantly alter electronic properties and binding interactions:

Table 2: Comparison of Indole Substituents

- 6-Methoxy vs. Methoxy groups also confer moderate lipophilicity, aiding membrane permeability .

Biological Activity

6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic compound with a complex structure that includes an indole core, a methoxy group, and a piperidine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical formula of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is . The compound features several functional groups that contribute to its biological activity:

| Functional Group | Description |

|---|---|

| Indole Core | A bicyclic structure known for various biological activities. |

| Methoxy Group | Enhances lipophilicity and bioavailability. |

| Methylsulfonyl Group | May contribute to enzyme inhibition properties. |

| Piperidine Ring | Influences receptor binding and activity. |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The indole core can bind to specific sites on these targets, leading to modulation of signaling pathways or inhibition of enzymatic activities. For instance, the compound may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of endogenous compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly in breast cancer MDA-MB-231 cells, enhancing apoptosis through increased caspase-3 activity .

- Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubules at concentrations around 20 μM, suggesting potential applications in targeting rapidly dividing cancer cells .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.108 - 62.216 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have investigated the biological effects of related indole derivatives:

- Study on Apoptosis Induction : Research demonstrated that derivatives similar to this compound could enhance apoptosis in cancer cell lines, with morphological changes observed at low concentrations (1 μM) and significant caspase activation at higher doses (10 μM) .

- Antibiofilm Activity : Another study reported that indole derivatives exhibited substantial antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential therapeutic applications in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via multi-step protocols involving piperidine and indole core modifications. For example, coupling 6-methoxy-1H-indole-2-carboxylic acid with a (1-(methylsulfonyl)piperidin-4-yl)methylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt). Intermediates are typically purified via column chromatography and characterized using -NMR, -NMR, and LC-MS .

- Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid sulfonamide decomposition.

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodology : Use -NMR to confirm methoxy (δ ~3.8–4.0 ppm) and sulfonamide (δ ~2.8–3.2 ppm) groups. -NMR should show carbonyl peaks (δ ~160–170 ppm) and aromatic indole carbons (δ ~110–130 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy .

- Data Validation : Compare spectral data with structurally analogous compounds (e.g., indole-carboxamide derivatives in Table 15 of EP 4374877A2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Based on safety data for related sulfonamides, use fume hoods, nitrile gloves, and protective eyewear. Acute toxicity (Category 4 for oral/dermal/inhalation) necessitates spill containment kits and disposal via incineration .

- Storage : Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in sulfonylation steps. Pair with cheminformatics tools (e.g., ICReDD’s reaction path search) to predict optimal solvents (e.g., DMF or THF) and catalysts (e.g., DMAP) .

- Validation : Cross-reference computational predictions with experimental yields (e.g., 70% yield achieved in structurally similar carboxamide syntheses ).

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Case Study : If analog modifications (e.g., methoxy vs. difluoro groups) show divergent receptor binding, perform molecular docking studies to assess steric/electronic effects. Validate with in vitro assays (e.g., competitive binding assays using radiolabeled ligands) .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to distinguish experimental noise from structure-activity relationships (SAR).

Q. What reactor design principles apply to scaling up the synthesis of this compound?

- Methodology : Follow CRDC subclass RDF2050112 (reaction fundamentals and reactor design). Use continuous-flow reactors for exothermic sulfonylation steps, with in-line IR spectroscopy for real-time monitoring .

- Scale-Up Challenges : Address heat dissipation and mixing efficiency to prevent byproduct formation (e.g., dimerization of indole intermediates).

Q. How does the methylsulfonyl-piperidine moiety influence pharmacokinetic properties?

- Methodology : Perform logP assays to measure lipophilicity and assess metabolic stability via liver microsome studies. Compare with analogs lacking the sulfonyl group to isolate its impact on membrane permeability .

- Advanced Modeling : Use PBPK (physiologically based pharmacokinetic) models to predict tissue distribution and half-life.

Methodological Notes

- Synthesis Optimization : Iterate between computational predictions (e.g., solvent polarity effects) and high-throughput experimentation .

- Data Reproducibility : Archive raw spectral/assay data in FAIR-compliant repositories and document batch-specific variations (e.g., impurity profiles).

- Ethical Compliance : Adhere to institutional guidelines for toxicity testing and avoid structural motifs with known off-target effects (e.g., pan-assay interference compounds).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.